molecular formula C12H16Cl2N2O B4662276 N-[1-(2,4-dichlorophenyl)ethyl]-N'-propylurea

N-[1-(2,4-dichlorophenyl)ethyl]-N'-propylurea

Cat. No.: B4662276
M. Wt: 275.17 g/mol
InChI Key: VUSOSBVAAFRKSE-UHFFFAOYSA-N
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Description

N-[1-(2,4-dichlorophenyl)ethyl]-N'-propylurea is a useful research compound. Its molecular formula is C12H16Cl2N2O and its molecular weight is 275.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 274.0639685 g/mol and the complexity rating of the compound is 251. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Solvent-Dependent Conformational System of Hydroxyureas

    • This study discusses the effect of solvent-dependent conformational changes on the physical properties and biological actions of hydroxyurea and its analogues, which are structurally related to N-[1-(2,4-dichlorophenyl)ethyl]-N'-propylurea. These conformational changes impact the hydrophilicity and biological activity of these compounds (Parker, Lemke, & Moore, 1977).
  • Synthesis of Aryl ω‐(1‐Methyl‐5‐Imidazolyl)alkyl Ketones

    • This research outlines the successful synthesis of various ketones, including 2,4-dichlorophenyl analogues, highlighting the chemical processes involved in creating these complex structures and their potential applications in various fields (Lee, Huang, Zaw, & Bauer, 1998).
  • Characterization of N-(3,4-dichlorophenyl)-N′-(Methylbenzoyl)thiourea Derivatives

    • This paper focuses on the synthesis and characterization of thiourea derivatives, which are structurally similar to this compound. These compounds were analyzed using spectroscopic techniques, revealing insights into their chemical structures and properties (Yusof, Jusoh, Khairul, & Yamin, 2010).
  • Spectroscopic Characterization of Cathinone Derivatives

    • This research involves the comprehensive chemical characterization of cathinone derivatives, including N-
    ethyl-2-amino-1-(4-chlorophenyl)propan-1-one. Techniques like nuclear magnetic resonance (NMR) and X-ray crystallography were used, providing a deeper understanding of the chemical and structural properties of these compounds, which are relevant to the study of this compound .
  • Degradation Studies of 2,4-Dichlorophenoxyacetic Acid

    • In this study, the degradation process of 2,4-dichlorophenoxyacetic acid was investigated, focusing on the transient products formed during mineralization. This research is crucial for understanding the environmental impact and degradation pathways of compounds like this compound (Sun & Pignatello, 1993).
  • Binding Affinity at Sigma Receptor

    • This paper investigates the binding affinity of a specific compound, N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine, at the sigma receptor. The study provides insights into the pharmacological potential of similar compounds, including this compound (de Costa et al., 1992).
  • Synthesis of Ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates

    • This research describes the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates using ultrasound irradiation. It showcases an innovative methodology for synthesizing complex molecules related to this compound, with potential applications in various chemical industries (Machado et al., 2011).

Properties

IUPAC Name

1-[1-(2,4-dichlorophenyl)ethyl]-3-propylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Cl2N2O/c1-3-6-15-12(17)16-8(2)10-5-4-9(13)7-11(10)14/h4-5,7-8H,3,6H2,1-2H3,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSOSBVAAFRKSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NC(C)C1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.